molecular formula C14H17ClO3 B3377327 Ethyl 2-(3-chlorobenzoyl)-3-methylbutanoate CAS No. 1285476-25-6

Ethyl 2-(3-chlorobenzoyl)-3-methylbutanoate

Cat. No.: B3377327
CAS No.: 1285476-25-6
M. Wt: 268.73
InChI Key: RFBLNNHOUKITDU-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chlorobenzoyl)-3-methylbutanoate is an organic compound with the molecular formula C13H15ClO3. It is a colorless to pale yellow liquid with a fragrant odor. This compound is used in various fields, including organic synthesis, pharmaceuticals, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-chlorobenzoyl)-3-methylbutanoate can be synthesized through the reaction of 3-chlorobenzoyl chloride with ethyl 3-methylbutanoate under appropriate conditions. The reaction typically involves the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chlorobenzoyl)-3-methylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amines or thiols.

Scientific Research Applications

Ethyl 2-(3-chlorobenzoyl)-3-methylbutanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to create various biologically active compounds.

    Biology: It serves as a precursor for synthesizing molecules that can be used in biological studies.

    Medicine: This compound is involved in the development of pharmaceuticals, including antibacterial and anticancer agents.

    Industry: It is used in the production of fragrances, coatings, and dyes

Mechanism of Action

The mechanism of action of ethyl 2-(3-chlorobenzoyl)-3-methylbutanoate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (3-chlorobenzoyl)acetate
  • Ethyl 3-(3-chlorophenyl)-3-oxopropanoate
  • Ethyl 3-chlorobenzoylacetate

Uniqueness

Ethyl 2-(3-chlorobenzoyl)-3-methylbutanoate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its methyl group at the third position of the butanoate chain differentiates it from other similar compounds, affecting its reactivity and applications .

Properties

IUPAC Name

ethyl 2-(3-chlorobenzoyl)-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO3/c1-4-18-14(17)12(9(2)3)13(16)10-6-5-7-11(15)8-10/h5-9,12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBLNNHOUKITDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C)C(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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